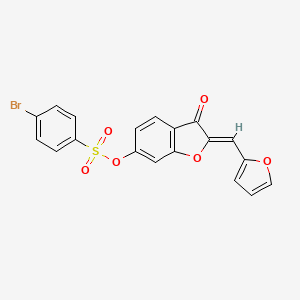

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate

Descripción general

Descripción

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate is a complex organic compound that features a combination of furan, benzofuran, and benzenesulfonate moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Furan Moiety: The furan ring is introduced via a Wittig reaction, where a furan-2-ylmethylene phosphonium ylide reacts with the benzofuran ketone.

Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-bromobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, converting it to a hydroxyl group.

Substitution: The bromine atom in the benzenesulfonate group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the bromine atom.

Major Products

Oxidation: Furan-2,3-diones and other oxidized derivatives.

Reduction: Hydroxy derivatives of the benzofuran moiety.

Substitution: Various substituted benzenesulfonate derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C20H11BrO5

- Molecular Weight : 411.2 g/mol

- IUPAC Name : [(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-bromobenzoate

The structure of the compound features a furan moiety linked to a benzofuran unit, which is significant in its reactivity and biological activity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. Research indicates that derivatives of benzofuran compounds often exhibit anti-inflammatory, antibacterial, and anticancer activities. Specifically:

- Anticancer Activity : Studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique structural features of this compound may enhance its efficacy against specific cancer types.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Michael Addition Reactions : The electrophilic nature of the carbonyl group makes it suitable for Michael addition, facilitating the synthesis of more complex molecules.

Material Science

Research into the use of this compound in material science is emerging. Its unique electronic properties could lead to applications in:

- Organic Light Emitting Diodes (OLEDs) : The conjugated system present in the compound may contribute to efficient light emission when incorporated into OLEDs.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer potential of benzofuran derivatives, including compounds structurally similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate. The results indicated significant cytotoxicity against human cancer cell lines, suggesting that this class of compounds could be further developed as anticancer agents.

Case Study 2: Organic Synthesis Applications

In a synthetic chemistry context, researchers have utilized similar benzofuran derivatives as precursors for synthesizing novel heterocyclic compounds. These studies highlight the versatility of such compounds in creating libraries of new drugs through combinatorial chemistry approaches.

Mecanismo De Acción

The mechanism by which (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and benzofuran moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Lacks the bromine atom, which may affect its reactivity and biological activity.

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.

Uniqueness

The presence of the bromine atom in (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-d

Actividad Biológica

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzenesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a fused benzofuran system along with a furan moiety. The presence of various functional groups such as an ester and a ketone enhances its reactivity and potential biological activity. The structural uniqueness may contribute to its interaction with biological targets, suggesting diverse therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to possess antiproliferative effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways.

Antimicrobial Properties

Compounds with similar structures have also demonstrated antimicrobial activity. The presence of the furan ring is believed to play a critical role in enhancing the antimicrobial efficacy by interacting with microbial enzymes or disrupting cellular membranes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar benzofuran derivatives have been studied for their ability to inhibit enzymes involved in critical biological pathways, such as proteases linked to viral replication (e.g., SARS-CoV-2 main protease). These interactions can lead to significant therapeutic effects, particularly in antiviral drug development.

The biological activity of this compound may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds can induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Interaction : The compound may act as a reversible inhibitor of key enzymes involved in cancer progression or viral replication.

- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from proliferating.

Case Studies

-

Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives against MCF7 breast cancer cells. The results indicated that specific substitutions on the benzofuran core significantly enhanced cytotoxicity, demonstrating the importance of structural modifications in developing potent anticancer agents.

Compound Name IC50 (μM) Mechanism Benzofuran Derivative A 12.5 Induces apoptosis Benzofuran Derivative B 8.0 Inhibits cell proliferation - Antiviral Activity : Research on similar compounds has identified several as effective inhibitors of SARS-CoV-2 main protease, with IC50 values ranging from 1.55 μM to 10.76 μM. These findings highlight the potential for (Z)-2-(furan-2-ylmethylene)-3-oxo derivatives in antiviral therapy.

Propiedades

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrO6S/c20-12-3-6-15(7-4-12)27(22,23)26-14-5-8-16-17(11-14)25-18(19(16)21)10-13-2-1-9-24-13/h1-11H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCCCAZTQATXIH-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.